1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a propoxy group attached to a benzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(benzylsulfanyl)propanol. This can be achieved by reacting benzyl mercaptan with 3-chloropropanol under basic conditions.
Etherification: The 3-(benzylsulfanyl)propanol is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophilic Substitution: Amines, thiols, potassium carbonate.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Reduced benzylsulfanyl derivatives.
Scientific Research Applications
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions may contribute to its biological effects by modifying cellular components and signaling pathways.
Comparison with Similar Compounds
- 1-[3-(Methylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Ethylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Phenylsulfanyl)propoxy]-2,4-dichlorobenzene
Comparison: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group provides additional steric and electronic effects, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
90184-21-7 |
---|---|
Molecular Formula |
C16H16Cl2OS |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-(3-benzylsulfanylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2OS/c17-14-7-8-16(15(18)11-14)19-9-4-10-20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
PTPNROOWLLLCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.